molecular formula C16H15N3O2S B4921461 5-benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole

5-benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole

Cat. No. B4921461
M. Wt: 313.4 g/mol
InChI Key: MAVGAGYQGJMUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of thiadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, studies have suggested that the compound may exert its biological activities by inhibiting various enzymes and pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various bacterial and fungal strains. The compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its diverse biological activities. The compound has shown potential in various fields, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of the compound can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 5-benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 5-benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole can be achieved through various methods. One of the most common methods is the reaction of 2-aminobenzyl alcohol with 4-nitrobenzaldehyde in the presence of thionyl chloride and triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

5-benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antimicrobial, antifungal, and anti-inflammatory properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-benzyl-2-methyl-2-(4-nitrophenyl)-3H-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-16(13-7-9-14(10-8-13)19(20)21)18-17-15(22-16)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGAGYQGJMUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN=C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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